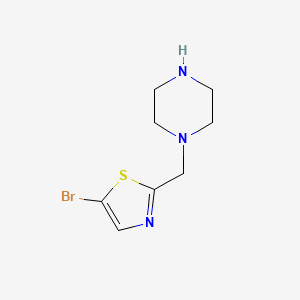

5-Bromo-2-(piperazin-1-ylmethyl)thiazole

Description

Properties

Molecular Formula |

C8H12BrN3S |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

5-bromo-2-(piperazin-1-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C8H12BrN3S/c9-7-5-11-8(13-7)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2 |

InChI Key |

LNHRMOGCYVUUEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=NC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Thiazole Core Formation

A common approach to synthesize 5-bromo-substituted thiazoles involves bromination of pre-formed thiazole rings or synthesis of the thiazole ring with bromine already incorporated. For example, bromination of 2-substituted thiazoles or cyclization reactions starting from α-haloketones and thiourea derivatives can yield 5-bromo-thiazoles.

Introduction of Piperazin-1-ylmethyl Group

The piperazin-1-ylmethyl substituent is typically introduced via nucleophilic substitution at the 2-position of the thiazole ring where a suitable leaving group (e.g., halogen or activated methyl group) is present. The reaction involves the nucleophilic attack by piperazine or a protected piperazine derivative on the electrophilic site of the thiazole.

Representative Synthetic Procedure

A documented synthetic route (adapted from patent CN110642788A and related literature) can be summarized as follows:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromomalonaldehyde + benzamidine hydrochloride in glacial acetic acid, 80-100 °C, 8 h | Cyclization to form 5-bromo-2-phenylpyrimidine intermediate | 33 |

| 2 | Halogenation/bromination of thiazole precursor | Introduction of bromine at 5-position | Variable |

| 3 | Reaction of 5-bromo-2-(chloromethyl)thiazole with piperazine in suitable solvent | Nucleophilic substitution to introduce piperazin-1-ylmethyl group | Moderate to good |

This method involves careful control of temperature and reaction time, with purification by filtration, extraction, and drying under vacuum.

Alternative Methods and Challenges

- Use of organometallic reagents such as dimethylzinc or trimethylaluminum for substitution reactions with 5-bromo-2-iodopyrimidine analogs is reported but is hazardous due to pyrophoricity, limiting scale-up.

- Diazotization and bromination of 5-aminopyrimidine derivatives is costly due to expensive starting materials.

- Cyclization methods using mucobromic acid and methyl imidazole suffer from low yields and require chromatographic purification, increasing cost and complexity.

Analytical Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of thiazole and piperazine moieties.

- Mass Spectrometry (LC-MS, LCMSMS) : Confirms molecular weight and purity.

- Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as C–S–C, N–H, and C=N.

- Elemental Analysis : Confirms elemental composition consistent with C, H, N, Br, and S content.

Example Spectral Data (from related thiazole-piperazine compounds)

| Technique | Data | Interpretation |

|---|---|---|

| ^1H NMR (DMSO-d6, 400 MHz) | δ 2.69 (s, 3H, thiazole-CH3), 3.0–3.5 (m, piperazine protons) | Confirms methyl and piperazine protons |

| ^13C NMR (DMSO-d6, 100 MHz) | Signals at ~50-55 ppm (piperazine carbons), 110-160 ppm (thiazole carbons) | Confirms carbon environment |

| LCMS (m/z) | 262 [M+H]^+ | Matches molecular weight of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole |

| IR (cm^-1) | 650-700 (C–S–C), 1600-1650 (C=N) | Functional group confirmation |

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Scale-up Potential |

|---|---|---|---|---|

| Organometallic substitution (dimethylzinc, trimethylaluminum) | 5-Bromo-2-iodopyrimidine + organometallic reagents | Direct substitution | Pyrophoric reagents, safety issues | Limited |

| Diazotization and bromination of 5-aminopyrimidine | 5-Aminopyrimidine, diazotizing agents | Straightforward chemistry | Expensive starting materials | Moderate |

| Cyclization with mucobromic acid + methyl imidazole | Mucobromic acid, methyl imidazole | One-pot cyclization | Low yield, chromatography needed | Limited |

| Nucleophilic substitution on 5-bromo-2-(chloromethyl)thiazole | 5-Bromo-2-(chloromethyl)thiazole, piperazine | Moderate yields, safer reagents | Requires multi-step synthesis | Good |

Research Findings and Practical Considerations

- The nucleophilic substitution approach on a halomethyl-thiazole intermediate is the most practical and scalable method for synthesizing 5-Bromo-2-(piperazin-1-ylmethyl)thiazole.

- Safety concerns with organometallic reagents limit their industrial use despite their efficiency.

- Purification typically involves solvent extraction and vacuum drying; chromatographic purification is avoided in large scale due to cost.

- Yields vary widely depending on reaction conditions and purity of starting materials, with typical isolated yields ranging from 30% to 70%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperazin-1-ylmethyl)thiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine moiety.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include 5-azido-2-(piperazin-1-ylmethyl)thiazole, 5-thio-2-(piperazin-1-ylmethyl)thiazole, and 5-alkoxy-2-(piperazin-1-ylmethyl)thiazole.

Oxidation: Products include 5-bromo-2-(piperazin-1-ylmethyl)thiazole sulfoxide and sulfone.

Reduction: Products include 2-(piperazin-1-ylmethyl)thiazole and other reduced derivatives.

Scientific Research Applications

5-Bromo-2-(piperazin-1-ylmethyl)thiazole has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- 5-Bromo-2-(4-methylpiperazin-1-yl)thiazole (C8H12BrN3S): Key Difference: A methyl group on the piperazine nitrogen. Impact: Increased lipophilicity (LogP = 1.66 vs. Molecular weight = 262.17 g/mol . Activity: Methyl substitution may reduce metabolic clearance compared to unsubstituted piperazine derivatives.

Variations in Thiazole Substituents

5-Bromo-2-(chloromethyl)thiazole (C4H3BrClNS):

- Key Difference: Chloromethyl group at the 2-position instead of piperazinylmethyl.

- Impact: Lower molecular weight (212.5 g/mol) and higher reactivity due to the labile C-Cl bond, making it a versatile intermediate for further modifications .

- Application: Used in synthesizing antimicrobial agents but lacks the piperazine-driven target specificity .

5-Bromo-2-(4-chlorophenyl)thiazole (C10H6BrClNS):

- Key Difference: Aryl substitution (4-chlorophenyl) at the 2-position.

- Impact: Enhanced aromatic stacking interactions, improving binding to hydrophobic enzyme pockets. Molecular weight = 284.6 g/mol .

- Activity: Such analogs are common in COX-2 inhibitors but may exhibit higher cytotoxicity compared to piperazine-containing derivatives .

Biological Activity

5-Bromo-2-(piperazin-1-ylmethyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its antimicrobial, antinociceptive, and anticancer properties.

Chemical Structure and Properties

5-Bromo-2-(piperazin-1-ylmethyl)thiazole features a thiazole ring fused with a piperazine moiety, which is known to enhance the pharmacological profile of compounds. The presence of bromine and the piperazine group contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-Bromo-2-(piperazin-1-ylmethyl)thiazole.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 3.92–4.01 mM |

| Aspergillus niger | 4.01–4.23 mM |

| Staphylococcus aureus | Significant inhibition observed |

Research indicates that thiazole derivatives exhibit substantial activity against various pathogens, making them promising candidates for developing new antimicrobial agents . The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance activity against fungi and bacteria .

Antinociceptive Effects

The antinociceptive potential of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole has been investigated through various models. One study demonstrated that compounds with similar structures exerted significant antinociceptive effects by interacting with opioid receptors.

Key Findings:

- Mechanism : The compound activates both µ- and δ-opioid receptors, indicating a dual mechanism of action.

- Experimental Model : Mice subjected to pain stimuli exhibited increased pain threshold when treated with the compound .

Anticancer Activity

Thiazole derivatives have shown promise in cancer treatment due to their ability to inhibit cancer cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| NCI-H522 (Lung cancer) | 0.06 |

| MCF7 (Breast cancer) | 0.1 |

| A-431 (Skin cancer) | <10 |

Studies have reported that 5-Bromo-2-(piperazin-1-ylmethyl)thiazole and its analogs exhibit cytotoxic effects on various cancer cell lines, with mechanisms involving the inhibition of specific pathways crucial for tumor growth . The presence of substituents on the thiazole ring significantly influences the anticancer activity, as demonstrated by SAR analyses.

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of thiazole derivatives against multidrug-resistant strains, showing that modifications in the thiazole structure can lead to enhanced antimicrobial activity .

- Antinociceptive Activity : Another investigation into the analgesic effects of thiazole-piperazine compounds revealed that these molecules significantly increased pain thresholds in animal models, suggesting a potential for pain management therapies .

- Cytotoxicity in Cancer : In vitro studies indicated that certain thiazole derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(piperazin-1-ylmethyl)thiazole?

The synthesis typically involves:

- Cyclization reactions : Starting with 2-aminothiazole derivatives, bromination at the 5-position using agents like N-bromosuccinimide (NBS) under controlled conditions .

- Nucleophilic substitution : Introducing the piperazine moiety via alkylation or coupling reactions. For example, reacting bromomethyl-thiazole intermediates with piperazine in polar aprotic solvents (e.g., 1,4-dioxane) with a base like K₂CO₃ .

- Key validation : Confirm purity via melting points, HPLC, and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ ~75.7 ppm for CH₂ in 1,4-dioxane-substituted thiazoles ).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks with <0.5 ppm error ).

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~600–700 cm⁻¹ ).

- X-ray crystallography : Resolves crystal packing and conformation (e.g., dihedral angles between thiazole and aryl rings ).

Q. What in vitro assays evaluate the biological activity of thiazole derivatives?

- Cytotoxicity assays : Sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ calculations .

- Antimicrobial testing : Disk diffusion or microdilution methods for bacterial/fungal strains .

- Controls : Use DMSO as a vehicle control (<0.5% concentration) and reference drugs like CHS-828 .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the piperazine moiety?

- Solvent selection : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance nucleophilicity of piperazine .

- Catalysts : Piperidine accelerates condensation reactions in thiazole synthesis .

- Temperature : Reflux conditions (80–100°C) improve yield but may require inert atmospheres to prevent oxidation .

- Monitoring : Use TLC or LC-MS to track intermediate formation and minimize side products like N-alkylated byproducts .

Q. How to resolve overlapping signals in NMR spectra of thiazole derivatives?

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish adjacent substituents (e.g., piperazine CH₂ vs. thiazole protons) .

- Deuterated solvents : CDCl₃ or DMSO-d₆ reduce signal broadening .

- Variable temperature NMR : Resolves dynamic conformational exchanges (e.g., piperazine ring puckering ).

Q. How to analyze discrepancies in cytotoxicity data across cell lines?

- Cell line specificity : Compare metabolic activity (e.g., MCF-7 vs. WI-38 fibroblasts) using ANOVA and post-hoc tests .

- Assay normalization : Adjust for seeding density, incubation time, and FBS concentration .

- Mechanistic studies : Combine with flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to validate target engagement .

Q. What computational methods predict the reactivity and target interactions of this compound?

- DFT calculations : Model electronic properties (e.g., HOMO/LUMO gaps) to predict sites for electrophilic substitution .

- Molecular docking : Simulate binding to targets like kinases or GPCRs using software (AutoDock Vina) and crystallographic data (PDB IDs) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to determine structure-activity relationships (SAR) for thiazole-piperazine hybrids?

- Analog synthesis : Vary substituents (e.g., halogens, alkyl chains) at the 5-bromo or piperazine positions .

- Bioisosteric replacement : Replace thiazole with benzothiazole or oxazole to assess ring flexibility .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., thiazole N) and hydrophobic regions .

Key Data from Literature

- Cytotoxicity data : 5-Bromo-thiazole derivatives showed IC₅₀ values ranging from 2.1–18.3 µM against MCF-7 and HEPG-2 cells .

- Synthetic yields : Piperazine coupling reactions achieved 60–85% yields in optimized conditions .

- Crystallographic parameters : Thiazole-piperazine hybrids exhibit dihedral angles of 36.7°–36.9° between heterocyclic and aryl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.